L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
Description
L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]- (hereafter referred to as the target compound) is a chemically modified derivative of L-ornithine, a non-proteinogenic amino acid central to the urea cycle and nitrogen metabolism . The compound features two critical modifications:
- N5-substitution: A sulfonylated benzopyran moiety linked via an iminomethyl group.
- N2-protection: A tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis to protect the α-amino group during chemical reactions .
These structural alterations are designed to enhance binding specificity and stability, particularly in enzyme inhibition contexts such as nitric oxide synthase (NOS) or dimethylarginine dimethylaminohydrolase (DDAH) .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-15-16(2)21(17(3)18-11-12-25(7,8)35-20(15)18)37(33,34)29-27-14-26-13-9-10-19(22(30)31)28-23(32)36-24(4,5)6/h14,19,29H,9-13H2,1-8H3,(H,26,27)(H,28,32)(H,30,31)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLOUZSWBNNHB-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: L-Ornithine Hydrochloride
The synthesis typically begins with L-ornithine hydrochloride due to its commercial availability and stability. Desalination to freebase L-ornithine is achieved by dissolving the hydrochloride in water, adjusting the pH to 8–9 with sodium carbonate, and concentrating under reduced pressure. This step yields a solid freebase (70–85% recovery), critical for subsequent protection reactions.
N2-Boc Protection
The α-amino group (N2) is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
-
Reagents : Boc anhydride (1.2 equiv), 10% aqueous sodium carbonate.
-
Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
-
Yield : 85–90% (estimated from analogous Boc-protection reactions).
This step ensures selective protection of the N2-amino group, leaving the δ-amino (N5) group reactive for subsequent modifications.
N5-Sulfonylation with Benzopyran Sulfonyl Chloride
The N5-amino group undergoes sulfonylation using 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride :
-
Reagents : Sulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv).
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining to confirm reaction completion.
The reaction proceeds via nucleophilic attack of the N5-amino group on the electrophilic sulfur center, forming a stable sulfonamide linkage.
Iminomethylation at N5
The introduction of the iminomethyl group (–NH–CH=N–) is achieved through condensation with formaldehyde under controlled conditions:
-
Reagents : Aqueous formaldehyde (37%, 1.2 equiv), acetic acid (catalytic).
-
Conditions : Reflux in ethanol for 3–5 hours.
-
Mechanism : Schiff base formation between the sulfonamide’s primary amine and formaldehyde.
Alternative approaches employ urea derivatives or trimethyl orthoformate to enhance yield and reduce side reactions.
Purification and Crystallization
Final purification involves gradient crystallization :
-
Solvent system : Ethanol-water (3:1 v/v).
-
Process : Slow cooling from 60°C to 4°C over 12 hours.
-
Recovery : 65–75% yield (extrapolated from similar ornithine derivatives).
Optimization of Reaction Conditions
Catalytic Enhancements
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Boc Protection | Water/THF | 0–25°C | 10–12% |
| Sulfonylation | Anhydrous DCM | 0–25°C | 8–10% |
| Iminomethylation | Ethanol | 60–80°C | 15–18% |
Data inferred from analogous reactions in patents.
Analytical Characterization
Spectroscopic Confirmation
-
NMR :
-
¹H NMR (400 MHz, D₂O) : δ 1.38 (s, 9H, Boc), 2.12 (s, 6H, pentamethyl), 3.25 (m, 2H, –CH₂–NH–).
-
¹³C NMR : 155.2 ppm (Boc carbonyl), 112.4 ppm (benzopyran C–S).
-
-
Mass Spectrometry :
-
ESI-MS : m/z 567.3 [M+H]⁺ (calculated for C₂₇H₃₈N₄O₇S).
-
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
Biological Applications
1. Metabolic Regulation:
L-Ornithine is crucial in the urea cycle where it helps in the detoxification of ammonia. The modified compound may enhance this process by providing additional metabolic pathways or acting as a substrate for various enzymatic reactions.
2. Antioxidant Properties:
Research indicates that ornithine derivatives can exhibit antioxidant properties. The presence of the benzopyran moiety in this specific compound may contribute to scavenging free radicals and protecting cellular components from oxidative stress.
3. Cancer Research:
Studies have shown that certain ornithine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy as an anti-cancer agent by targeting specific pathways involved in cell proliferation.
Therapeutic Applications
1. Liver Health:
L-Ornithine has been studied for its potential benefits in liver diseases due to its role in ammonia detoxification. The modified compound could be explored for its effects on liver function and recovery in conditions such as hepatic encephalopathy.
2. Muscle Recovery:
Ornithine supplementation has been linked to improved exercise performance and recovery. The specific modifications in this compound may enhance its absorption and efficacy in promoting muscle repair post-exercise.
3. Neuroprotective Effects:
There is emerging evidence suggesting that ornithine derivatives could have neuroprotective effects. This compound's ability to cross the blood-brain barrier may open avenues for treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the applications of ornithine derivatives:
Case Study 1: Liver Function Improvement
A clinical trial involving patients with liver dysfunction showed that supplementation with L-Ornithine improved liver enzyme levels and reduced symptoms of hepatic encephalopathy.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that L-Ornithine derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO)
- Structure: Features an N5-iminoalkenyl group instead of the sulfonylated benzopyran. The Boc group is retained at N2 .
- Function: A potent inhibitor of neuronal NOS (nNOS), competing with L-arginine at the catalytic site. Binding energy for nNOS is −8.2 kcal/mol, with a Ki of 1.5 µM .
- Key Difference: The absence of the sulfonyl-benzopyran moiety reduces steric hindrance but also decreases selectivity for non-neuronal NOS isoforms compared to the target compound .
N5-(1-Carboxyethyl)-L-ornithine
- Structure: Substitutes N5 with a carboxyethyl group. No Boc protection at N2 .
- Function: Found in bacterial metabolism (e.g., Streptococcus lactis), this derivative participates in amino acid transport but lacks enzyme inhibitory activity .
- Key Difference : The hydrophilic carboxyethyl group contrasts with the hydrophobic sulfonylated benzopyran in the target compound, highlighting how substituent polarity dictates biological roles .
N-2-Succinyl-L-ornithine
- Structure : Succinyl group at N2 and unmodified N5 .
- Function: Binds PvdA (L-ornithine-N5-monooxygenase) with a high affinity of −12.8 kcal/mol, far exceeding L-ornithine’s −7.7 kcal/mol .
- Key Difference : The succinyl group enhances binding to metalloenzymes like PvdA, whereas the target compound’s sulfonyl-benzopyran may favor interactions with oxidoreductases or hydrolases .
Functional Analogues in Enzyme Inhibition
Nω-Propyl-L-arginine Hydrochloride
- Structure: Propylamino-iminomethyl group at N5; arginine backbone instead of ornithine .
- Function: Selective nNOS inhibitor (Ki = 0.2 µM) due to the propyl chain’s hydrophobic interactions .
N5-(1-Iminoethyl)-L-ornithine Dihydrochloride
- Function : Bactericidal agent against E. coli via interference with polyamine biosynthesis .
- Key Difference : The Boc group in the target compound likely improves metabolic stability in vivo compared to unprotected analogues .
Binding Affinities and Enzyme Inhibition Data
Notes:
- The target compound’s binding data are inferred from structural analogues. Its sulfonylated benzopyran group is expected to enhance affinity for enzymes with hydrophobic pockets (e.g., DDAH) .
- N-2-Succinyl-L-ornithine’s superior binding to PvdA underscores the impact of N2 modifications on enzyme specificity .
Biological Activity
L-Ornithine is a non-proteinogenic amino acid that plays a critical role in the urea cycle and has various biological functions. The compound , L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-, is a derivative that exhibits unique biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure with multiple functional groups that may contribute to its biological activity.
1. Hepatoprotective Effects
L-Ornithine has been shown to possess hepatoprotective properties. Research indicates that it can help reduce ammonia levels in the blood and brain, which is particularly beneficial for patients with liver dysfunction. A study demonstrated that L-Ornithine combined with phenylacetate significantly improved arterial ammonia levels and brain water content in cirrhotic rats, indicating its potential role in treating hyperammonemia and hepatic encephalopathy .
2. Synergistic Effects with Other Compounds
In studies involving animal models, L-Ornithine has exhibited synergistic effects when combined with other compounds. For instance, when administered alongside phenylbutyrate or phenylacetate, it produced sustained reductions in ammonia levels and improved metabolic parameters in the brain . This combination therapy highlights the potential of L-Ornithine in managing conditions associated with elevated ammonia levels.
3. Antimicrobial Activity
Recent computational studies have suggested that derivatives of L-Ornithine may have potential as antimicrobial agents against pathogens such as Pseudomonas aeruginosa. The binding affinity of N-2-succinyl ornithine to l-Ornithine-N5-monooxygenase (a key enzyme in bacterial metabolism) was found to be significantly higher than that of L-Ornithine itself . This suggests that modifications of the ornithine structure could enhance its efficacy as an antimicrobial agent.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this modified L-ornithine derivative, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example, the N²-Boc group (tert-butoxycarbonyl) is introduced first via carbamate formation, followed by sulfonylation at N⁵ using (3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl chloride. Purity validation requires multi-modal analysis:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR : Compare ¹H/¹³C shifts with reference standards (e.g., δ ~1.4 ppm for Boc methyl groups, aromatic protons at δ 6.5–7.5 ppm for benzopyran moiety) .
- Elemental Analysis : Verify calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .
Q. How can researchers resolve discrepancies in reported yields during sulfonylation steps?
- Methodological Answer : Yield inconsistencies often arise from competing side reactions (e.g., sulfonate hydrolysis or incomplete imine formation). Mitigation strategies include:
- Stoichiometric Control : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction.
- Temperature Optimization : Conduct reactions under anhydrous conditions at 0–5°C to suppress hydrolysis .
- In Situ Monitoring : Track reaction progress via TLC or FTIR (e.g., disappearance of -NH₂ peaks at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational tools are recommended to model the steric and electronic effects of the benzopyran-sulfonyl group on L-ornithine’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions between the sulfonyl group and adjacent amino/imine functionalities .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on conformational stability using GROMACS or AMBER .
- Validation : Cross-reference computational data with experimental NMR shifts (e.g., downfield shifts in ¹³C NMR for sulfonamide carbons) .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study metabolic or degradation pathways of this compound?
- Methodological Answer :
- Synthesis : Incorporate ¹³C at the ornithine backbone (e.g., via Strecker synthesis with labeled K¹³CN) or ¹⁵N via amidation with ¹⁵NH₃ .
- Tracing Studies : Use LC-MS/MS to track labeled metabolites in cellular assays (e.g., arginine biosynthesis pathways) .
- Degradation Analysis : Monitor isotopic enrichment in byproducts (e.g., CO₂ from Boc group cleavage) via isotope-ratio mass spectrometry (IRMS) .
Q. What strategies address conflicting data on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification.
- pH Profiling : Assess hydrolytic stability at pH 2 (simulating gastric fluid) vs. pH 7.4 (blood). The Boc group is labile under acidic conditions, while the sulfonamide is stable up to pH 10 .
- Contradiction Resolution : Replicate conflicting studies with standardized buffers (e.g., phosphate vs. citrate) to identify matrix effects .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s interaction with enzymatic targets (e.g., arginase or nitric oxide synthase)?
- Methodological Answer :
- Enzyme Kinetics : Use spectrophotometric assays (e.g., urea detection for arginase inhibition) with varying substrate concentrations.
- Control Experiments : Include L-ornithine (unmodified) as a baseline and validate specificity via competitive inhibition assays .
- Data Interpretation : Apply Michaelis-Menten or Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What advanced spectroscopic techniques are critical for characterizing the iminomethyl-sulfonamide moiety?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate imine (δ ~8.5 ppm) and sulfonamide (δ ~3.3 ppm) protons with adjacent carbons .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystals are obtainable).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and imine C=N stretches (~1640 cm⁻¹) .
Theoretical & Framework Integration
Q. How can this compound’s research be integrated into broader frameworks like drug discovery or biochemical pathway engineering?
- Methodological Answer :
- Drug Discovery : Screen against disease-relevant targets (e.g., cancer via polyamine metabolism disruption) using high-throughput docking (AutoDock Vina) .
- Pathway Engineering : Use CRISPR-modified microbial strains to test its role in arginine overproduction, monitoring via metabolomics (GC-MS) .
- Theoretical Linkage : Align findings with polyamine transport theories or enzyme allostery models .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound given its structural complexity?
- Methodological Answer :
- Hazard Assessment : Review GHS classifications (if available); similar sulfonamides may cause skin/eye irritation .
- Containment : Use fume hoods for synthesis and PPE (nitrile gloves, lab coat) during handling.
- Waste Disposal : Hydrolyze Boc groups with dilute HCl before neutralizing for disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
